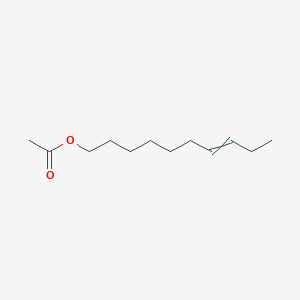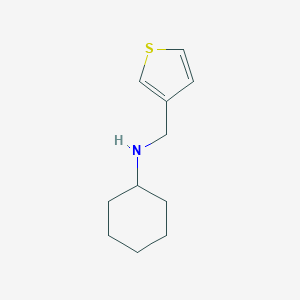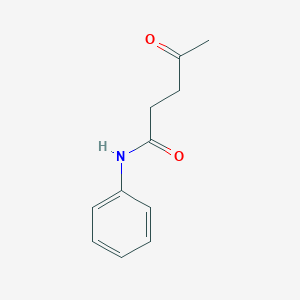
4-Oxo-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-N-phenylpentanamide, also known as N-phenyl-4-oxopentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of several scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Oxo-N-phenylpentanamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Oxo-N-phenylpentanamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever in rats. This compound has been shown to be safe and well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Oxo-N-phenylpentanamide in lab experiments include its low toxicity, ease of synthesis, and potential for drug delivery applications. However, the limitations of using this compound include its limited solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 4-Oxo-N-phenylpentanamide. One potential area of study is the development of new drug delivery systems using this compound. Another area of research is the investigation of its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-Oxo-N-phenylpentanamide involves the reaction between N-phenylpentanamide and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Oxo-N-phenylpentanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Eigenschaften
CAS-Nummer |
23132-35-6 |
|---|---|
Produktname |
4-Oxo-N-phenylpentanamide |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)7-8-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI-Schlüssel |
WQHISVSCPPPQMY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)CCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



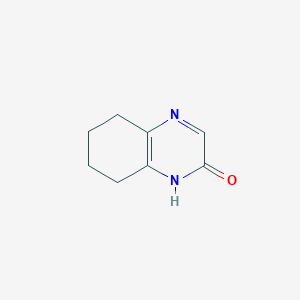
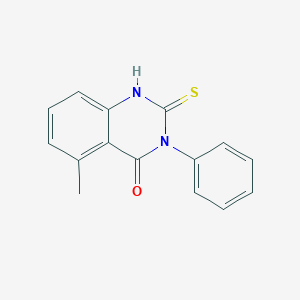
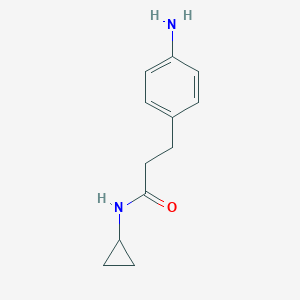
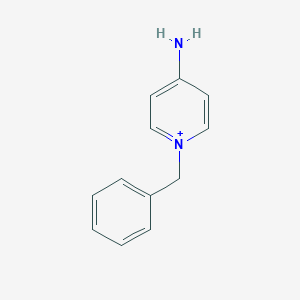
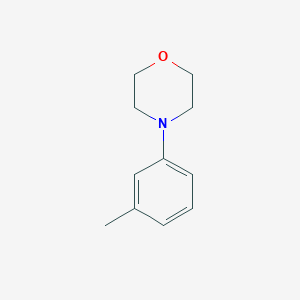
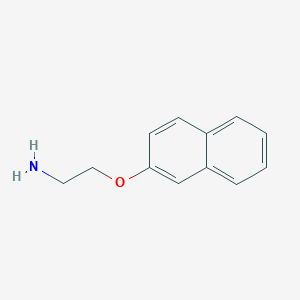
![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
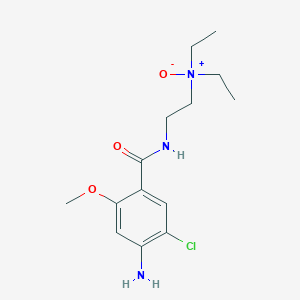
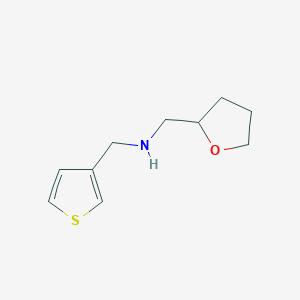

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
